N-Metil-L-serina

Descripción general

Descripción

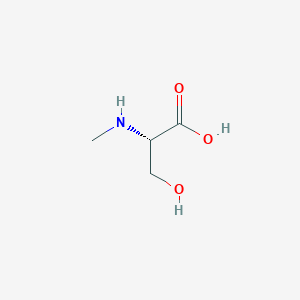

N-Methyl-L-serine is a derivative of the amino acid L-serine, where a methyl group is attached to the nitrogen atom of the amino group

Aplicaciones Científicas De Investigación

Neuroscience Research

Neurotransmitter Modulation

N-Methyl-L-serine has been identified as a significant player in neurotransmitter systems, particularly in the context of N-methyl-D-aspartate (NMDA) receptor modulation. Research indicates that N-Methyl-L-serine can enhance NMDA receptor function by increasing the availability of D-serine, a co-agonist necessary for receptor activation. This modulation is critical for synaptic plasticity and cognitive functions, making it a potential target for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Hyaluronan Production

A study published in Karger demonstrated that N-Methyl-L-serine stimulates hyaluronan production in human skin fibroblasts. At concentrations ranging from 1 to 10 mM, N-Methyl-L-serine increased hyaluronan synthesis significantly without affecting other glycosaminoglycan formations, suggesting its specific role in cellular signaling and extracellular matrix production .

Pharmaceutical Development

Therapeutic Applications

N-Methyl-L-serine is being explored for its potential in developing drugs aimed at treating mood disorders such as depression and anxiety. Its ability to modulate neurotransmitter levels makes it a candidate for enhancing therapeutic efficacy in psychiatric conditions .

Case Study: Drug Formulation

In pharmaceutical formulations, N-Methyl-L-serine has been incorporated into drug delivery systems designed to improve the bioavailability of active compounds. By modifying the physicochemical properties of peptides and proteins, researchers have been able to enhance their stability and therapeutic activity .

Biochemical Studies

Metabolic Pathway Investigation

The compound is utilized in various biochemical assays to study metabolic pathways. Its incorporation into experimental designs helps elucidate cellular processes related to amino acid metabolism and signaling pathways .

Data Table: Biochemical Applications of N-Methyl-L-serine

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Pathways | Investigating amino acid metabolism | Enhances understanding of serine racemization |

| Cellular Signaling | Studying effects on fibroblast activity | Stimulates hyaluronan production |

| Protein Engineering | Modifying peptides for therapeutic use | Improved stability and activity |

Protein Engineering

N-Methyl-L-serine can be incorporated into peptides to modify their properties for therapeutic applications. This capability allows scientists to design proteins with enhanced stability and functionality, which is vital for drug development and biotechnological applications .

Food Industry

Emerging research suggests that N-Methyl-L-serine may be used as a food additive to enhance nutritional profiles. Its potential benefits include improving cognitive function and overall health, making it an attractive option for functional foods .

Mecanismo De Acción

Target of Action

N-Methyl-L-serine primarily targets the NMDA receptor (NMDAR) , a glutamate receptor and ion channel protein found in neurons . The NMDA receptor is one of three types of ionotropic glutamate receptors, the other two being AMPA and kainate receptors . The NMDA receptor is thought to be very important for controlling synaptic plasticity and mediating learning and memory functions .

Mode of Action

N-Methyl-L-serine interacts with its targets by binding to the NMDA receptor. The NMDA receptor requires the binding of two molecules of glutamate or aspartate and two of glycine . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

N-Methyl-L-serine affects the serine metabolic pathway. L-serine plays an essential role in a broad range of cellular functions including protein synthesis, neurotransmission, and folate and methionine cycles and synthesis of sphingolipids, phospholipids, and sulfur-containing amino acids . L-serine is a substrate for glucose and protein synthesis, and it is a building block of phospholipids, particularly phosphatidylserine (PS), and sphingolipids (SL), such as ceramides, phosphosphingolipids, and glycosphingolipids, which are highly concentrated in all cell membranes .

Pharmacokinetics

It is known that n-methyl-l-serine stimulates hyaluronan production in human skin fibroblasts .

Result of Action

The molecular and cellular effects of N-Methyl-L-serine’s action include the stimulation of hyaluronan production in human skin fibroblasts . In addition, N-Methyl-L-serine has been found to play a role in the modulation of the brain levels of D-serine and glycine, the main co-agonists of N-methyl-D-aspartate receptors and various pathological states .

Action Environment

It is known that the retina has an exceptionally elevated demand for serine, and any dysregulation in serine mechanisms can result in a wide spectrum of retinopathies . Therefore, the environment in which N-Methyl-L-serine acts can significantly influence its efficacy and stability.

Análisis Bioquímico

Biochemical Properties

N-Methyl-L-serine interacts with various enzymes, proteins, and other biomolecules. It specifically stimulates the incorporation of [3 H]glucosamine into hyaluronan . This effect is specific to N-Methyl-L-serine and is not observed with other methylated amino acids .

Cellular Effects

N-Methyl-L-serine influences cell function by stimulating the production of high molecular mass hyaluronan . Hyaluronan plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, N-Methyl-L-serine exerts its effects through specific binding interactions with biomolecules. It stimulates hyaluronan synthase activity, leading to increased hyaluronan production .

Temporal Effects in Laboratory Settings

The effects of N-Methyl-L-serine change over time in laboratory settings. It requires 24 hours to stimulate hyaluronan production

Metabolic Pathways

N-Methyl-L-serine is involved in the metabolic pathway of hyaluronan synthesis . It interacts with hyaluronan synthase, an enzyme crucial for hyaluronan production.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-L-serine can be synthesized through several methods. One common approach involves the methylation of L-serine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in an alkaline medium, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the amino group with a methyl group .

Industrial Production Methods

Industrial production of N-Methyl-L-serine often involves large-scale synthesis using similar methylation reactions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-L-serine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in N-Methyl-L-serine can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert N-Methyl-L-serine to its corresponding amine derivatives.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Comparación Con Compuestos Similares

Similar Compounds

L-Serine: The parent compound of N-Methyl-L-serine, involved in protein synthesis and metabolic pathways.

D-Serine: An enantiomer of L-serine, known for its role in neurotransmission and potential therapeutic applications.

N-Methyl-D-serine: A methylated derivative of D-serine, with similar properties to N-Methyl-L-serine but different stereochemistry.

Uniqueness

N-Methyl-L-serine is unique due to its specific methylation, which imparts distinct chemical and biological properties. This modification can enhance its stability, alter its reactivity, and influence its interactions with biological targets, making it a valuable compound for research and industrial applications .

Actividad Biológica

N-Methyl-L-serine (NMS) is a derivative of the amino acid L-serine, which has garnered attention for its potential biological activities, particularly in neurological contexts and cellular functions. This article synthesizes current research findings on NMS, focusing on its biological activity, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

N-Methyl-L-serine is characterized by the addition of a methyl group to the nitrogen atom of L-serine. This modification alters its interactions within biological systems, particularly affecting its role in neurotransmission and cellular signaling.

- Neurotransmission Modulation :

- Hyaluronan Production :

- Neuroprotective Effects :

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-Methyl-L-serine:

Case Studies

-

Neurodegenerative Disorders :

- A retrospective observational study examined the effects of L-serine treatment (including derivatives like NMS) on individuals with GRIN-related disorders. The results indicated significant improvements in behavior and seizure frequency among participants treated with L-serine, highlighting the therapeutic potential of these compounds .

- Dermatological Applications :

Research Findings

-

Cellular Mechanisms :

Research indicates that NMS may activate glycine receptors, leading to hyperpolarization of neurons, which reduces their excitability and protects against neurotoxicity. This mechanism is particularly beneficial in conditions characterized by oxidative stress and inflammation . -

Potential Therapeutic Applications :

Given its neuroprotective effects and ability to modulate neurotransmission, NMS is being explored for use in treating various neurological disorders, including epilepsy and Alzheimer's disease. The modulation of NMDA receptor activity presents a promising avenue for therapeutic intervention .

Propiedades

IUPAC Name |

(2S)-3-hydroxy-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFABYLDRXJYID-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179498 | |

| Record name | Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-26-4 | |

| Record name | N-Methyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6423FC3I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Methyl-L-serine (NMS) specifically affect hyaluronan production in human skin fibroblasts?

A1: [] NMS stimulates the production of hyaluronan (HA) in human skin fibroblasts by increasing membrane-associated HA synthase activity. This effect is dose-dependent, with a maximum stimulation of 1.5-fold observed at concentrations of 1–10 mM. Notably, NMS specifically enhances the production of high-molecular-mass HA (>106 D) without affecting the production of low-molecular-mass HA. The stimulation of HA production by NMS requires a timeframe of 24 hours, suggesting the involvement of a secondary messenger pathway. (See: )

Q2: What structural features of NMS are crucial for its ability to stimulate hyaluronan synthesis?

A2: [] The β-hydroxyl group and the L-configuration of N-Methyl-L-serine are essential for its HA synthesis stimulation activity. This conclusion is based on the observation that neither N-methyl derivatives of L-glycine or L-alanine, nor N-methyl-D-serine, could stimulate HA synthesis. (See: )

Q3: Is there evidence of N-Methyl-L-serine existing naturally, and if so, where has it been found?

A3: [, ] Yes, N-Methyl-L-serine is a naturally occurring compound. Research indicates its presence in Dichapetalum cymosum (commonly known as Gifblaar). While the specific details of its biosynthesis are outlined in [], its isolation and characterization from the plant are described in []. (See: , )

Q4: Beyond its role in HA synthesis, has N-Methyl-L-serine been explored for other applications in research?

A4: [] Yes, derivatives of N-Methyl-L-serine have shown potential in the development of spin-trapping agents for nitric oxide. Specifically, a study utilized N-dithiocarbamate derivatives of N-Methyl-L-serine to create iron complexes. These complexes were designed to trap nitric oxide, allowing for its detection via Electron Spin Resonance (ESR) spectrometry. This approach has implications for studying nitric oxide production in biological systems. (See: )

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.